tert-Butyl(trichloromethyl)mercury
Description
Properties
CAS No. |
62350-89-4 |
|---|---|
Molecular Formula |
C5H9Cl3Hg |
Molecular Weight |
376.1 g/mol |
IUPAC Name |
tert-butyl(trichloromethyl)mercury |
InChI |
InChI=1S/C4H9.CCl3.Hg/c1-4(2)3;2-1(3)4;/h1-3H3;; |
InChI Key |
XZVWNUFFJIXRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Hg]C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Alkylation
A two-step Grignard protocol is theorized based on analogous syntheses of tert-butylsilanes and dialkylmercury compounds. In the first step, mercury(II) chloride reacts with tert-butyl magnesium chloride to form tert-butylmercury chloride:
$$
\text{HgCl}2 + 2 \, \text{(CH}3\text{)}3\text{CMgCl} \rightarrow \text{[(CH}3\text{)}3\text{C]}2\text{Hg} + 2 \, \text{MgCl}_2
$$
Subsequent reaction with trichloromethyl lithium introduces the second substituent:
$$
\text{[(CH}3\text{)}3\text{C]HgCl} + \text{CCl}3\text{Li} \rightarrow \text{(CH}3\text{)}3\text{C-Hg-CCl}3 + \text{LiCl}
$$
This route parallels the use of Grignard reagents in synthesizing tert-butyldimethylsilyl chloride, where magnesium facilitates halogen displacement. Yield optimization would require strict temperature control (40–55°C) and anhydrous conditions.
Mercury Salt Alkylation with Halocarbons
Direct alkylation of mercury(II) chloride using tert-butyl chloride and trichloromethyl chloride under basic conditions presents an alternative pathway. For example, in a mixed solvent system (e.g., diethyl ether/cyclohexane), mercury(II) chloride could undergo nucleophilic attack by tert-butyl chloride, followed by trichloromethyl substitution:
$$
\text{HgCl}2 + \text{(CH}3\text{)}3\text{CCl} + \text{CCl}3\text{Cl} \xrightarrow{\text{Base}} \text{(CH}3\text{)}3\text{C-Hg-CCl}_3 + 2 \, \text{HCl}
$$
This method mirrors tert-butyl protection strategies observed in carbamate syntheses, where bases like triethylamine facilitate deprotonation and chloride displacement.
Photochemical Methylation and Chlorination
Photochemical methods, as demonstrated in mercury methylation studies, offer a radical-based approach. Irradiating a mixture of tert-butyl hydroperoxide (TBH) and trichloromethane in the presence of mercury(0) could generate tert-butyl and trichloromethyl radicals, which subsequently bind to mercury:
$$
\text{Hg}^0 + \text{(CH}3\text{)}3\text{COO}^\bullet + \text{CCl}3^\bullet \xrightarrow{h\nu} \text{(CH}3\text{)}3\text{C-Hg-CCl}3 + \text{O}_2
$$
Source notes that hydroxyl radicals ($$\text{OH}^\bullet$$) under visible light promote methylmercury formation, suggesting that similar conditions could stabilize the target compound if side reactions are minimized.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Nonpolar solvents like cyclohexane enhance the stability of tert-butyl intermediates, while temperatures above 50°C risk mercury decomposition. For example, the synthesis of tert-butyldimethylsilyl chloride achieved 91% yield at 40–55°C in diethyl ether/cyclohexane, a condition adaptable to mercury reactions.
Purification and Isolation
Distillation under nitrogen, as described in methylmercury analysis, is critical for isolating volatile organomercury compounds. A fractional distillation setup with a fluoropolymer vessel could separate this compound (boiling point estimated at 180–200°C) from byproducts like HgCl₂.
Table 1: Hypothetical Reaction Conditions and Yields
| Method | Temperature (°C) | Solvent | Yield (%)* |
|---|---|---|---|
| Grignard Alkylation | 40–55 | Diethyl ether | 60–75 |
| Mercury Salt Alkylation | 25–30 | Cyclohexane | 45–60 |
| Photochemical | Ambient | Aqueous/Organic | 20–35 |
*Estimated based on analogous syntheses.
Analytical Characterization
Spectroscopic Methods
- ¹H NMR : tert-butyl protons resonate as a singlet near δ 1.3 ppm, while trichloromethyl groups lack protons.
- ¹⁹⁹Hg NMR : Mercury’s coordination environment influences chemical shifts, typically appearing between −500 to −2000 ppm for organomercury species.
- IR Spectroscopy : C-Cl stretches (600–800 cm⁻¹) and Hg-C vibrations (450–550 cm⁻¹) confirm structural motifs.
Chromatographic Techniques
Gas chromatography coupled with cold-vapor atomic fluorescence spectrometry (GC-CVAFS), as detailed in Method 1630, enables trace-level detection. Distillation prior to analysis minimizes matrix interference, particularly in aqueous samples.
Chemical Reactions Analysis
tert-Butyl(trichloromethyl)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other organomercury compounds.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Scientific Research Applications
tert-Butyl(trichloromethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: Research involving the biological effects of organomercury compounds often includes this compound due to its unique properties.
Medicine: While not commonly used in therapeutic applications, it serves as a model compound for studying the effects of mercury-based drugs.
Industry: It finds applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(trichloromethyl)mercury involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can affect cellular processes and pathways, leading to toxic effects .
Comparison with Similar Compounds
Structural Analogs and Reactivity
Table 1: Key Organomercury Compounds and Substituents
- Reactivity Trends :
- The trichloromethyl group enhances electrophilicity, making this compound more reactive in methylation reactions compared to tert-butyl(methyl)mercury. Phenyl(trichloromethyl)mercury demonstrates superior efficiency in carbene generation, suggesting that aromatic substituents may stabilize transition states in synthetic applications .
- In photochemical methylation, tert-butyl hydroperoxide (TBH) produces 8× higher MeHg yields than tert-butyl alcohol (TBA) under UV irradiation, highlighting the role of peroxide groups in enhancing methyl transfer .
Photochemical Methylation Efficiency
Table 2: MeHg Yields from Methyl Donors Under UV Irradiation
- Mechanistic Insights: TBH and TBA facilitate Hg methylation via radical pathways, forming intermediates like •O(Hg)C(CH₃)₃, which transfer methyl groups to Hg(II) .
Stability and Environmental Impact
- Stability: Trichloromethyl groups increase susceptibility to hydrolysis and photodegradation compared to methyl or chloro substituents. For example, phenyl(trichloromethyl)mercury decomposes under ambient light, releasing Hg(II) and Cl⁻ .
Environmental Persistence :
Toxicity and Regulatory Considerations
- Toxicity Profile: All organomercury compounds are neurotoxic, but trichloromethyl derivatives may release Hg(II) and Cl⁻ upon degradation, compounding toxicity through multiple pathways . Methylmercury (MeHg) bioaccumulates 10–100× more efficiently than inorganic Hg, making high-yield methyl donors like TBH critical environmental hazards .
- Regulatory Status: MTBE and TBA are regulated under U.S. EPA guidelines due to widespread contamination . No specific data on this compound exist, but its structural similarity to regulated compounds warrants precautionary handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic procedures for preparing tert-Butyl(trichloromethyl)mercury, and how can reaction conditions be modified to improve yield?
- Methodological Answer : The synthesis of organomercury compounds like this compound often involves mercury alkylation or aryl substitution reactions. For example, phenyl(trichloromethyl)mercury can be synthesized by reacting phenylmercuric bromide with potassium β-butoxide in dry tetrahydrofuran and chloroform at low temperatures (−80°C), followed by controlled warming and purification via column chromatography . Modifications to solvent choice (e.g., benzene for reflux), stoichiometry adjustments, or the use of inert atmospheres can mitigate side reactions and improve yields. Monitoring reaction progress with TLC or GC-MS is recommended.
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving polymeric or molecular structures, as demonstrated in studies of mercury tert-butyl mercaptide, where discrepancies in solubility and sublimation behavior necessitated structural validation . Complementary techniques include NMR (¹H, ¹³C, and ¹⁹⁹Hg) for elucidating electronic environments and FT-IR for identifying Hg-C/S bonding. Elemental analysis and melting point determination are essential for purity assessment.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to mercury’s neurotoxicity and compound volatility, use explosion-proof equipment, grounded metal containers, and non-sparking tools to prevent ignition . Conduct reactions in fume hoods with continuous ventilation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Waste disposal must comply with EPA or ATSDR guidelines for organomercury compounds .
Advanced Research Questions
Q. How can contradictions in the physical properties of this compound (e.g., low solubility but high sublimation temperature) be resolved experimentally?
- Methodological Answer : Structural analysis via X-ray crystallography is key to resolving such contradictions. For instance, mercury tert-butyl mercaptide exhibited unexpected sublimation behavior due to weak intermolecular Hg-S bonds in its polymeric lattice, which were identified through crystallographic data . Pairing thermal gravimetric analysis (TGA) with differential scanning calorimetry (DSC) can further clarify phase transitions and stability.
Q. What strategies address data scarcity in environmental fate studies of this compound?
- Methodological Answer : Global mercury modeling frameworks, such as those assessing atmospheric transport and deposition, can extrapolate limited data by integrating physicochemical properties (e.g., vapor pressure, log Kow) and regional emission inventories . Collaborative databases like the IRIS Toxicological Review provide toxicity profiles, while proxy studies on structurally similar organomercurials (e.g., methylmercury) fill gaps in bioaccumulation and degradation pathways .
Q. Which advanced analytical techniques are suitable for detecting trace levels of this compound in environmental samples?
- Methodological Answer : Cold vapor atomic fluorescence spectroscopy (CV-AFS) and inductively coupled plasma mass spectrometry (ICP-MS) offer sub-ppb detection limits for total mercury. Speciation analysis requires coupling with HPLC or GC to separate organomercury species . For solid matrices, thermal decomposition gold amalgamation (EPA Method 7473) is recommended. Validate methods using certified reference materials (CRMs) for accuracy.
Q. How can this compound be utilized in cross-disciplinary synthetic applications, such as catalysis or polymer chemistry?
- Methodological Answer : Its trichloromethyl group enables radical transfer reactions, as seen in the synthesis of benzoquinolines via phenyl(trichloromethyl)mercury-mediated cyclization . In polymer chemistry, mercury’s coordination properties can template supramolecular assemblies. However, toxicity necessitates stringent containment and alternative ligand systems for sustainable applications.
Q. What systematic approaches ensure comprehensive literature reviews for understudied organomercury compounds?
- Methodological Answer : Use keyword permutations (e.g., “trichloromethylmercury,” “Hg-C bonding”) across databases like PubMed, SciFinder, and Web of Science, filtering by publication date and study type (e.g., crystallography, toxicology) . Prioritize peer-reviewed journals and agency reports (e.g., ATSDR, EPA) over commercial sources. Cross-reference citations in foundational papers (e.g., Nature studies on mercury sulfides ) to identify overlooked research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
